N1,N1-Dipropylethane-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N',N'-dipropylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-3-6-10(7-4-2)8-5-9/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDXQHYISPCTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931151 | |
| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14165-22-1 | |
| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethyl)dipropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry of N1,n1 Dipropylethane 1,2 Diamine
Established Synthetic Routes for N1,N1-Dipropylethane-1,2-diamine and its Analogues
The synthesis of N,N-disubstituted ethylenediamines like this compound can be achieved through several established methods. These routes offer different advantages in terms of yield, selectivity, and environmental impact. researchgate.net
Reductive Amination Pathways
Reductive amination, also known as reductive alkylation, is a widely used method for synthesizing amines. wikipedia.org This process involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.orgyoutube.com It is a versatile one-pot reaction that can be performed under mild conditions with catalytic hydrogenation. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of propionaldehyde (B47417) or propanone (acetone) with ethylenediamine (B42938).
The direct reductive amination process combines the carbonyl compound, the amine, and a reducing agent in a single step. wikipedia.org Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comsigmaaldrich.com Catalytic hydrogenation using platinum, palladium, or nickel catalysts is also a prevalent method. wikipedia.org
A specific example is the continuous production of N-isopropyl amine derivatives of ethylenediamine by reacting acetone (B3395972) with ethylenediamine in the presence of a hydrogenation catalyst. google.com The reaction is conducted at elevated temperatures and pressures. google.com To achieve good yield and selectivity, the molar ratio of the ketone to ethylenediamine is crucial, typically ranging from 1:1 to 4:1. google.com
The use of nickel nanoparticles as a catalyst for the reductive amination of aldehydes via transfer hydrogenation with isopropanol (B130326) has also been reported. organic-chemistry.org
Alkylation Strategies for Diamine Synthesis
Direct alkylation of amines with alkyl halides is a traditional method, but it can be difficult to control and often leads to a mixture of products due to over-alkylation. masterorganicchemistry.com However, chemoselective protocols for the mono-N-alkylation of ethylenediamine have been developed. researchgate.net
A more environmentally friendly approach is the N-alkylation of ethylenediamine with alcohols, which produces only water as a by-product. researchgate.net A simple and efficient method for the N-alkylation of 1,2-diaminoethane with various alcohols in a fixed-bed reactor using a CuO-NiO/γ-Al2O3 catalyst has been developed. researchgate.netresearchgate.net This method is applicable to both primary and secondary alcohols and can produce mono- or tetra-N-alkylated ethylenediamines depending on the reaction conditions. researchgate.net For instance, the mono-N-alkylation of ethylenediamine with propan-1-ol at 160°C yielded N-propylethylenediamine with high selectivity. researchgate.net
The table below summarizes the yields for mono-N-alkylation of ethylenediamine with different alcohols using a CuO-NiO/γ-Al2O3 catalyst.
Mono-N-alkylation of Ethylenediamine with Alcohols
| Entry | Alcohol | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Methanol | 160 | N-Methylethylenediamine | 80.2 |
| 2 | Ethanol | 160 | N-Ethylethylenediamine | 82.3 |
| 3 | Propan-1-ol | 160 | N-Propylethylenediamine | 83.7 |
| 4 | Butan-1-ol | 160 | N-Butylethylenediamine | 85.2 |
| 5 | Propan-2-ol | 160 | N-Isopropylethylenediamine | 82.8 |
| 6 | Butan-2-ol | 160 | N-sec-Butylethylenediamine | 80.8 |
Data sourced from a study on N-alkylation of 1,2-diaminoethane. researchgate.net
Novel Synthetic Route Development and Optimization
The development of novel synthetic routes for unsymmetrical vicinal diamines is an active area of research. nih.govresearchgate.net One such approach is the rhodium-catalyzed hydroamination of primary and secondary allylic amines. nih.govresearchgate.net This method allows for the coupling of two readily available functional groups, amines and olefins, with 100% atom economy. nih.gov
Another strategy involves the ring-opening of aziridines. organic-chemistry.org For instance, indium tribromide can catalyze the aminolysis of activated aziridines with aromatic amines to produce vicinal diamines in high yields. organic-chemistry.org
Investigation of Reaction Mechanisms and Kinetics in this compound Synthesis
The mechanism of reductive amination involves the initial formation of an imine or iminium ion, which is then reduced to the amine. youtube.com The reaction is typically carried out in a one-pot fashion where the imine intermediate is not isolated. wikipedia.org The rate of the reaction can be influenced by several factors, including the nature of the carbonyl compound, the amine, the reducing agent, and the reaction conditions. masterorganicchemistry.com
Kinetic studies of the alkylation of aldehydes have shown that the reaction order can vary depending on the specific reactants and conditions. acs.org For example, in some cases, a negative fractional order dependence on the concentration of the organic halide has been observed. acs.org
The kinetics of alkylation reactions involving sulfhydryl groups have also been studied, with the reaction often following first-order kinetics. nih.gov The presence of substrates can protect the enzyme from inhibition by alkylating agents, suggesting a reaction mechanism where the sulfhydryl group is at the active site. nih.gov
Precursor Compounds and Intermediate Analysis in this compound Synthesis
The primary precursors for the synthesis of this compound via reductive amination are ethylenediamine and a three-carbon carbonyl compound, either propionaldehyde or acetone. wikipedia.orggoogle.com In the case of alkylation with alcohols, the precursors are ethylenediamine and propan-1-ol or propan-2-ol. researchgate.net
The key intermediate in reductive amination is the imine formed from the condensation of the amine and the carbonyl compound. youtube.commasterorganicchemistry.com This imine is then reduced to the final amine product. masterorganicchemistry.com In some syntheses, such as the preparation of N1-(2-aminoethyl)-1,2-ethanediamine from iminodiacetonitrile, piperazine (B1678402) is formed as a byproduct. google.com
Derivatization Chemistry of this compound
This compound, with its two amine groups of different reactivity, can be further derivatized to create a wide range of compounds with potential applications in various fields. For example, vicinal diamines are common motifs in biologically active molecules and are used as building blocks in organic synthesis. nih.govresearchgate.net
The derivatization can involve reactions at the primary amine, the tertiary amine, or both. For instance, the primary amine can undergo further alkylation, acylation, or reaction with carbonyl compounds to form new imines. The tertiary amine can be involved in complex formation with metal ions.
The synthesis of N,N'-disubstituted diamines is a common derivatization strategy. For example, N,N´-dibenzyl or N,N´-(2-hydroxybenzyl)diamines can be prepared by the reduction of the corresponding di-Schiff bases. researchgate.net
Derivatives of similar diamines, such as 1,2-diphenylethane-1,2-diamine (B1144217) (DPEN), are used as chiral ligands in asymmetric catalysis. wikipedia.orgnih.gov The N-tosylated derivative of DPEN, for example, is a precursor for catalysts used in asymmetric transfer hydrogenation. wikipedia.org
The table below lists the compounds mentioned in this article.
N-Alkylation and N-Acylation Reactions
The introduction of propyl groups onto the ethylenediamine backbone is a critical step in the synthesis of this compound. This is most commonly achieved through reductive amination, a robust and widely used method for forming carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com
Reductive Amination: This one-pot reaction involves the condensation of ethylenediamine with propionaldehyde to form an intermediate imine or enamine, which is then reduced in situ to the desired N,N-dipropyl derivative. youtube.com A variety of reducing agents can be employed, with sodium borohydride and its derivatives, such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), being particularly effective. masterorganicchemistry.com The choice of reducing agent can influence the reaction's selectivity and efficiency. Catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C), platinum, or nickel is another viable method for the reduction step. wikipedia.orgacs.org
The reaction proceeds in a stepwise manner, with the initial reaction of ethylenediamine with one equivalent of propionaldehyde leading to N-propylethane-1,2-diamine. A second reductive amination step with another equivalent of propionaldehyde yields the target this compound. Careful control of stoichiometry is essential to maximize the yield of the desired product and minimize the formation of over-alkylated byproducts.
N-Acylation Reactions: Once this compound is synthesized, the primary amine group is available for N-acylation reactions. This allows for the introduction of a wide range of functional groups, modifying the compound's physical and chemical properties. The reaction with acyl chlorides or acid anhydrides is a common method for N-acylation. youtube.comchemguide.co.uk
For example, the reaction of this compound with an acyl chloride, such as ethanoyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct, yields the corresponding N-substituted amide. chemguide.co.uklibretexts.orgchemguide.co.uk The lone pair of electrons on the primary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. chemguide.co.uk
Table 1: Reductive Amination for the Synthesis of this compound
| Reactants | Aldehyde/Ketone | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| Ethylenediamine | Propionaldehyde | Sodium Borohydride | This compound | youtube.com |
| Ethylenediamine | Propionaldehyde | Pd/C, H2 | This compound | wikipedia.orgacs.org |
Table 2: N-Acylation of this compound
| Diamine | Acylating Agent | Product | Reference |
|---|---|---|---|
| This compound | Ethanoyl Chloride | N-(2-(dipropylamino)ethyl)acetamide | chemguide.co.uklibretexts.org |
| This compound | Acetic Anhydride | N-(2-(dipropylamino)ethyl)acetamide | youtube.com |
Functionalization at Terminal Positions
The primary amine group of this compound serves as a versatile handle for further functionalization. This allows for the construction of more complex molecules with tailored properties.
One common strategy involves the reaction of the primary amine with various electrophiles. For instance, further alkylation can be achieved under controlled conditions to introduce a third alkyl group, leading to a tertiary amine at one end and a quaternary ammonium (B1175870) salt at the other.
Another important functionalization is the introduction of aromatic or heteroaromatic rings. This can be accomplished through reactions such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of the primary amine with an aryl halide. This method provides a powerful tool for creating derivatives with potential applications in materials science and medicinal chemistry.
Furthermore, the primary amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases. These imine-containing derivatives can be valuable intermediates for the synthesis of more complex heterocyclic structures or can act as ligands for metal complexes.
Coordination Chemistry of N1,n1 Dipropylethane 1,2 Diamine As a Ligand
Structural Elucidation of N1,N1-Dipropylethane-1,2-diamine Coordination Compounds
Single-Crystal X-ray Diffraction Analysis of Coordination Geometries
Single-crystal X-ray diffraction is a powerful technique for the precise determination of molecular structures. For coordination compounds of this compound, this method reveals detailed information about bond lengths, bond angles, and the coordination geometry around the central metal atom.
In a notable example, the crystal structure of (C₁₂H₃₀N₂)[CoCl₄], which contains the N',N'-Tetramethyl-N,N'-dipropylethane-1,2-diaminium cation, was determined. nih.gov The analysis showed that the cobalt atom exhibits a slightly distorted tetrahedral coordination geometry. nih.gov The Co-Cl bond lengths were found to be 2.2731 (9) Å and 2.2759 (8) Å. nih.gov The structure consists of discrete (C₁₂H₃₀N₂)₂⁺ cations and [CoCl₄]₂⁻ anions. nih.gov The atoms of the cation are arranged around an inversion center located at the midpoint of the central C-C bond, and the cobalt atoms lie on a twofold rotation axis. nih.gov
The coordination geometry of metal complexes is significantly influenced by the nature of the ligand and the metal ion. For instance, nickel(II) complexes with related N-substituted diamine ligands have been shown to adopt square-planar or octahedral geometries. researchgate.net In trans-[NiL₂(NO₂)₂] (where L = N-propyl-1,2-diaminoethane), the nickel(II) ion is in a square-planar environment. researchgate.net The specific geometry adopted is crucial in determining the electronic and magnetic properties of the complex.
Table 1: Selected Crystallographic Data for (C₁₂H₃₀N₂)[CoCl₄] nih.gov
| Parameter | Value |
| Empirical Formula | (C₁₂H₃₀N₂)[CoCl₄] |
| Coordination Geometry | Slightly distorted tetrahedral |
| Co-Cl1 Bond Length (Å) | 2.2731 (9) |
| Co-Cl2 Bond Length (Å) | 2.2759 (8) |
| Special Positions | Cation on inversion center, Co on twofold rotation axis |
Conformational Analysis of Chelate Rings within Complexes
The five-membered chelate ring can adopt various conformations, often described as envelope or twist (gauche) forms, to minimize steric strain. The specific conformation is influenced by the substitution pattern on the nitrogen atoms and the ethane (B1197151) backbone. In the case of this compound, the presence of two propyl groups on one nitrogen atom introduces significant steric bulk, which will influence the puckering of the chelate ring.
In a study of nickel(II) nitrite (B80452) complexes with N-propyl-1,2-diaminoethane and N-isopropyl-1,2-diaminoethane, infrared spectroscopy suggested that phase transitions observed during thermal analysis were related to conformational changes of the diamine chelate rings. researchgate.net This indicates that the chelate rings are not rigid and can adopt different conformations, which can be close in energy. The stability of different ring conformations can impact the steric accessibility of the metal's coordination sites. libretexts.org
For the related (C₁₂H₃₀N₂)[CoCl₄] compound, the two n-propyl chains are nearly coplanar with the N1-C1-C1ii-N1ii skeleton, with torsion angles around 180°. This is in contrast to the anti-configuration observed in similar dichloride and dibromide salts. nih.gov
Electronic Structure and Bonding in this compound Complexes
The electronic structure and the nature of the metal-ligand bonding are key to understanding the properties of coordination compounds, including their color, magnetism, and reactivity.
Ligand Field Theory and Molecular Orbital Approaches
Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes by considering the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. wikipedia.orgfiveable.me It is an extension of crystal field theory and incorporates aspects of molecular orbital theory. wikipedia.org The donation of lone pairs from the nitrogen atoms of this compound to the metal ion's d-orbitals leads to a splitting of the d-orbitals into different energy levels. libretexts.org
The magnitude of this splitting, denoted as Δ, depends on the metal ion, its oxidation state, and the nature of the ligand. fiveable.me For an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. libretexts.org this compound, being an alkyl-substituted ethylenediamine (B42938), is expected to be a relatively strong-field ligand, leading to a significant Δ value.
A molecular orbital (MO) approach provides a more complete picture of the bonding by considering the formation of bonding and antibonding molecular orbitals from the combination of metal and ligand orbitals. wikipedia.org The interaction between the nitrogen lone pair orbitals and the metal d-orbitals results in the formation of σ-bonding and σ*-antibonding MOs. The d-electrons of the metal then occupy the resulting non-bonding and antibonding molecular orbitals.
Magnetic Properties and Spin States
The magnetic properties of coordination complexes are determined by the number of unpaired electrons. youtube.com The filling of the d-orbitals, as described by Ligand Field Theory, dictates the spin state of the complex. For a given d-electron count, two possibilities can arise: a high-spin state with the maximum number of unpaired electrons, or a low-spin state with a minimized number of unpaired electrons.
The choice between a high-spin and a low-spin configuration depends on the balance between the ligand field splitting energy (Δ) and the spin-pairing energy (P). wpmucdn.com
If Δ is smaller than P, a high-spin configuration is favored.
If Δ is larger than P, a low-spin configuration is favored.
Given that this compound is a strong-field ligand, its complexes are likely to be low-spin, where energetically feasible. For example, nickel(II) (a d⁸ ion) in a square-planar geometry, as seen with related ligands, is typically diamagnetic (low-spin). researchgate.net In contrast, a tetrahedral Co(II) complex (a d⁷ ion), such as (C₁₂H₃₀N₂)[CoCl₄], would be expected to be paramagnetic with three unpaired electrons. The magnetic properties can be influenced by interactions between metal centers in the solid state. nih.gov
Solution-Phase Equilibrium and Speciation Studies of this compound Complexes
In solution, the interaction between a metal ion and this compound is often a dynamic equilibrium. Speciation studies aim to identify the different complex species present in solution and to determine their relative concentrations under various conditions (e.g., pH, concentration of reactants).
The formation of a metal-diamine complex can be described by a series of stepwise formation constants (K). For a divalent metal ion M²⁺ and the ligand L (this compound), the equilibria can be represented as:
M²⁺ + L ⇌ [ML]²⁺ K₁ = [[ML]²⁺] / ([M²⁺][L]) [ML]²⁺ + L ⇌ [ML₂]²⁺ K₂ = [[ML₂]²⁺] / ([[ML]²⁺][L]) [ML₂]²⁺ + L ⇌ [ML₃]²⁺ K₃ = [[ML₃]²⁺] / ([[ML₂]²⁺][L])
The protonation constants of the diamine are also crucial, as the ligand will be protonated at low pH, competing with the metal ion for the nitrogen donor sites. The distribution of the different complex species as a function of pH can be represented in speciation diagrams.
Reactivity and Stability of this compound Coordination Compounds
The reactivity and stability of coordination compounds containing this compound are influenced by a combination of electronic and steric factors imparted by the ligand. The presence of two propyl groups on one of the nitrogen atoms introduces significant steric bulk, which can affect the coordination geometry, stability constants, and reaction kinetics of its metal complexes. While specific data for this compound is limited, extensive research on structurally similar N,N-dialkylated and N-alkylethane-1,2-diamines provides valuable insights into the expected behavior of its coordination compounds.
Thermodynamic Stability and Stability Constants
The stability of metal complexes with this compound is a measure of the strength of the metal-ligand bond. The stability constant (log K) is a key parameter used to quantify this, with higher values indicating greater stability. For N,N'-dipropyl-1,2-diaminoethane, a close structural isomer of this compound, the stability constants for its complexes with copper(II) and nickel(II) have been determined. These values offer a strong indication of the stability of complexes with the target ligand.
The data reveals that the stability of these complexes is influenced by both the metal ion and the temperature. As is typical, copper(II) complexes exhibit higher stability constants than their nickel(II) counterparts. An increase in temperature generally leads to a decrease in the stability constant, reflecting the exothermic nature of the complexation reaction.
Table 1: Stability Constants (log K₁) for Metal Complexes with N,N'-dipropyl-1,2-diaminoethane
| Metal Ion | Temperature (°C) | log K₁ |
| Cu(II) | 0 | 9.39 |
| Cu(II) | 25 | 8.79 |
| Ni(II) | 0 | 5.87 |
| Ni(II) | 25 | 5.52 |
| Data from a study on N,N'-dipropyl-1,2-diaminoethane, a structural isomer of this compound. |
Thermal Stability and Decomposition
The thermal stability of coordination compounds is crucial for their application in various fields. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are used to study the decomposition of these complexes upon heating.
Studies on nickel(II) complexes with the related ligands N-propylethane-1,2-diamine (L) and N-isopropylethane-1,2-diamine (L') provide insight into the thermal behavior of this compound complexes. ias.ac.in For instance, the complex trans-[NiL'₂Br₂] undergoes a reversible endothermic phase transition between 86-99°C, which is likely due to conformational changes in the diamine chelate rings. ias.ac.in The decomposition of these complexes often proceeds in a stepwise manner, with the loss of any coordinated water molecules typically occurring first, followed by the decomposition of the organic ligand at higher temperatures.
Table 2: Thermal Decomposition Data for Selected Nickel(II) Complexes with N-alkylethane-1,2-diamines
| Complex | Phase Transition Temperature (°C) | Enthalpy of Transition (ΔH, kJ/mol) |
| trans-[Ni(N-isopropylethane-1,2-diamine)₂Br₂] | 86-99 (heating) | 0.52 |
| 92-81 (cooling) | -0.53 | |
| trans-[Ni(N-isopropylethane-1,2-diamine)₂(NCS)₂] | 162-224 (heating) | 0.27 |
| 208-150 (cooling) | -0.25 | |
| Data for complexes of N-isopropylethane-1,2-diamine, a related N-alkylethane-1,2-diamine ligand. ias.ac.in |
Hydrolytic and Solvolytic Reactivity
The reactivity of this compound complexes in solution, particularly their susceptibility to hydrolysis, is a critical aspect of their chemistry. The bulky propyl groups can sterically hinder the approach of water or other solvent molecules to the metal center, thereby affecting the rate of ligand substitution and hydrolysis reactions.
Kinetic studies on the base hydrolysis of cobalt(III) complexes containing various diamine ligands have shown that the rate of hydrolysis is sensitive to the steric bulk of the ligands. rsc.orgpsu.edu For instance, replacing a less bulky diamine like ethylenediamine with a more sterically hindered one can lead to a decrease in the hydrolysis rate. This is attributed to the increased difficulty for the incoming nucleophile (e.g., hydroxide (B78521) ion) to access the metal center. Therefore, it is expected that complexes of this compound would exhibit relatively slower rates of hydrolysis compared to analogous complexes with less substituted diamines.
Redox Reactivity
The redox properties of coordination compounds are fundamental to their potential applications in catalysis and as redox-active materials. The this compound ligand itself is redox-inactive, meaning that any redox chemistry of its complexes will be centered on the metal ion. The steric and electronic environment created by the ligand can, however, significantly influence the redox potential of the metal center.
Catalytic Applications of N1,n1 Dipropylethane 1,2 Diamine and Its Derivatives
N1,N1-Dipropylethane-1,2-diamine as a Ligand in Homogeneous Catalysis
While N-alkyated ethylenediamines are a foundational class of ligands in homogeneous catalysis, specific studies detailing the use of this compound are not present in the reviewed scientific literature. The reactivity and efficacy of such ligands are highly dependent on the nature of the N-substituents, which influence steric bulk and electronic properties. The specific steric and electronic profile of the N,N-dipropyl group would be expected to impart unique catalytic behavior, however, this has not been documented.
Asymmetric Catalysis and Enantioselective Transformations
The creation of chiral molecules with a high degree of enantiomeric purity is a cornerstone of modern chemical synthesis. Chiral 1,2-diamines are frequently employed as ligands for metal catalysts or as organocatalysts to achieve this. However, no specific enantioselective transformations catalyzed by this compound or its derivatives have been reported.
Asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful methods for the enantioselective reduction of ketones, imines, and olefins. This field heavily relies on chiral ligands to induce stereoselectivity. Typically, C2-symmetric 1,2-diamines, such as derivatives of 1,2-diphenylethane-1,2-diamine (B1144217) (DPEN) or 1,2-diaminocyclohexane (DACH), are complexed with metals like Ruthenium, Rhodium, or Iridium. These catalysts have proven highly effective.
A thorough search of the literature found no data on the application of this compound as a ligand in any asymmetric hydrogenation reactions.
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. The development of asymmetric variants, often using chiral organocatalysts, is of significant interest for the synthesis of complex nitrogen-containing molecules. Proline and its derivatives, as well as chiral 1,2-diamines, are known to catalyze enantioselective Mannich reactions. While chemical suppliers may list this compound as potentially useful in this type of transformation, no peer-reviewed studies have been published demonstrating its use or efficacy as a catalyst or ligand for Mannich reactions. ambeed.com
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are indispensable tools in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The performance of these catalytic systems is critically dependent on the ligand coordinated to the metal center. Electron-rich and sterically bulky phosphine (B1218219) ligands are common, but nitrogen-based ligands, including diamines, have also been explored.
Despite the potential for this compound to act as a bidentate ligand in such reactions, there are no specific reports of its use in any cross-coupling catalysis. Chemical supplier databases may associate the compound with Buchwald-Hartwig reactions, but published research to support this application is absent. ambeed.com
Polymerization Catalysis
Certain metal-diamine complexes are known to act as initiators or catalysts for polymerization reactions, such as the ring-opening polymerization (ROP) of lactones or other cyclic esters. The structure of the ligand can influence the rate of polymerization and the properties of the resulting polymer, including its stereochemistry.
No studies were found that describe the use of this compound or its metal complexes in the field of polymerization catalysis.
Heterogeneous Catalysis Involving this compound Derived Materials
The immobilization of homogeneous catalysts onto solid supports (heterogenization) is a key strategy for improving catalyst recyclability and simplifying product purification. This often involves anchoring a ligand, such as a diamine, to a polymer, silica, or other insoluble material. While this is a common technique for other diamines, there is no available research describing the synthesis or application of heterogeneous catalysts derived from this compound.
Mechanistic Studies of this compound-Based Catalytic Cycles
The catalytic cycle of a transition metal complex incorporating this compound as a ligand is fundamentally governed by the coordination of the diamine to the metal center and the subsequent electronic and steric effects on the metal's reactivity. While specific mechanistic pathways for this ligand are not widely reported, the general mechanism for bidentate N,N-dialkyl-1,2-diamines in various catalytic reactions, such as copper-catalyzed cross-coupling reactions, provides a strong model.
A catalytic cycle typically commences with the formation of an active catalyst-ligand complex. In the case of this compound, the two nitrogen atoms coordinate to the metal center, forming a stable five-membered chelate ring. This chelation enhances the stability of the catalyst. The propyl groups on one of the nitrogen atoms introduce steric bulk, which can influence the coordination geometry and the accessibility of substrates to the metal center.
Subsequent steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, are modulated by the electronic and steric properties of the diamine ligand. The electron-donating nature of the alkyl groups on the nitrogen atoms increases the electron density on the metal center, which can facilitate oxidative addition and influence the rate of reductive elimination.
Table 1: Postulated Steps in a Generic Catalytic Cycle Involving an this compound-Metal Complex
| Step | Description | Role of this compound |
| 1. Catalyst Activation | Formation of the active M(0) or M(I) complex with the diamine ligand. | The diamine ligand stabilizes the active metal center through chelation. |
| 2. Oxidative Addition | The substrate (e.g., an aryl halide) adds to the metal center, increasing its oxidation state. | The electron-donating propyl groups can enhance the rate of this step. |
| 3. Ligand Exchange/ Transmetalation | A second substrate or reagent coordinates to the metal complex. | The steric bulk of the propyl groups can influence which species coordinates and its orientation. |
| 4. Reductive Elimination | The coupled products are eliminated from the metal center, regenerating the catalyst. | The ligand's steric and electronic properties are crucial in promoting this final step. |
It is important to note that the specific intermediates and transition states in a catalytic cycle are highly dependent on the reaction being catalyzed, the metal used, the substrates, and the reaction conditions.
Catalyst Design and Performance Optimization through Ligand Modification
The performance of a catalyst based on a diamine ligand can be systematically improved by modifying the ligand's structure. For this compound, several modification strategies can be envisioned to enhance catalytic activity, selectivity, and stability. These strategies are based on established principles in catalyst design.
One key area of modification is the alteration of the steric environment around the metal center. By varying the size of the alkyl groups on the nitrogen atoms, one can tune the steric hindrance, which in turn affects the selectivity of the reaction. For instance, increasing the bulk of the alkyl groups can enhance enantioselectivity in asymmetric catalysis by creating a more defined chiral pocket.
Another approach is the introduction of electronic-donating or -withdrawing groups on the ligand backbone or the N-alkyl substituents. This can modulate the electron density at the metal center, thereby influencing the rates of key steps in the catalytic cycle.
Furthermore, the synthesis of derivatives with different substitution patterns on the diamine backbone can lead to catalysts with improved properties. For example, introducing substituents on the ethylene (B1197577) bridge can create a more rigid and conformationally defined chelate ring, which can be advantageous in asymmetric catalysis.
Table 2: Potential Ligand Modifications of this compound and their Expected Impact on Catalysis
| Modification Strategy | Example Derivative | Expected Impact on Catalyst Performance |
| Varying N-Alkyl Substituents | N1,N1-Dibutylethane-1,2-diamine | Increased steric hindrance, potentially leading to higher selectivity. |
| Introducing Chirality | (R)-N1,N1-Dipropylpropane-1,2-diamine | Enables asymmetric induction for the synthesis of chiral products. |
| Backbone Substitution | 1,2-Diphenyl-N1,N1-dipropylethane-1,2-diamine | Increased rigidity and steric bulk, potentially improving enantioselectivity. |
| Introducing Functional Groups | N1,N1-Dipropyl-N2-(2-methoxyethyl)ethane-1,2-diamine | Potential for hemilabile coordination, which can open a coordination site during the catalytic cycle. |
The rational design of new catalysts based on the this compound scaffold, informed by these principles, holds significant potential for the development of more efficient and selective catalytic systems for a wide range of organic transformations.
Advanced Spectroscopic and Structural Characterization of N1,n1 Dipropylethane 1,2 Diamine Systems
Nuclear Magnetic Resonance Spectroscopy (NMR) in Structural Elucidation of N1,N1-Dipropylethane-1,2-diamine Derivatives and Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its coordination compounds. whiterose.ac.ukresearchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offer comprehensive insights into the molecular structure, connectivity, and stereochemistry. nih.gov
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound and its derivatives provide characteristic signals that are sensitive to the chemical environment of the nuclei. nih.govnih.gov In ¹H NMR, the chemical shifts of the protons on the propyl groups and the ethylenediamine (B42938) backbone are diagnostic. The methylene (B1212753) protons of the ethylenediamine bridge typically appear as complex multiplets due to spin-spin coupling. The chemical shifts of the protons adjacent to the nitrogen atoms are influenced by the electron density on the nitrogen and the nature of any coordinated metal ion. researchgate.net
Similarly, ¹³C NMR spectroscopy offers valuable information about the carbon skeleton. libretexts.org The chemical shifts of the carbon atoms in the propyl groups and the ethylenediamine bridge can be unambiguously assigned. Upon coordination to a metal center, a downfield shift in the signals of the carbon atoms of the ethylenediamine backbone is often observed, indicating the donation of electron density from the nitrogen atoms to the metal. The magnitude of this shift can provide insights into the strength of the metal-ligand bond. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound and Related Structures
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Alkyl (methyl) | ~0.9 | 10 - 20 |
| Alkyl (methylene) | ~1.3 - 1.6 | 20 - 30 |
| CH adjacent to N | ~2.0 - 3.0 | 40 - 60 |
| Ethylenediamine CH₂ | ~2.5 - 2.8 | 45 - 55 |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and complexation. researchgate.netorganicchemistrydata.org
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules or coordination compounds where signal overlap is common. ipb.pt
COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments establish the connectivity between neighboring protons. For this compound derivatives, COSY spectra would reveal correlations between the protons within the propyl groups and along the ethylenediamine backbone. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. HSQC and HMQC are invaluable for assigning the ¹³C signals based on the known ¹H assignments. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques provide information about the spatial proximity of protons. They are instrumental in determining the stereochemistry and conformation of the diamine ligand when coordinated to a metal center. ipb.pt
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Metal-Ligand Bonding
Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the nature of metal-ligand bonds in complexes of this compound. researchgate.netresearchgate.net
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds. nist.gov The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups are observed around 2850-2960 cm⁻¹. The C-N stretching vibrations are found in the 1000-1250 cm⁻¹ region. nist.gov
Upon complexation with a metal ion, significant changes in the vibrational spectrum are observed. researchgate.net The N-H stretching frequency often shifts to a lower wavenumber, indicating the coordination of the nitrogen atom to the metal. More importantly, new vibrational modes corresponding to the metal-nitrogen (M-N) stretching vibrations appear in the far-IR region, typically between 400 and 600 cm⁻¹. pnu.ac.ir The position of these M-N bands provides a direct measure of the strength of the metal-ligand bond.
Raman spectroscopy complements IR spectroscopy and is particularly useful for studying symmetric vibrations and for measurements in aqueous solutions. researchgate.net The combination of both techniques provides a comprehensive picture of the vibrational properties of this compound and its metal complexes. researchgate.net
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound ligand and its metal complexes. whiterose.ac.ukresearchgate.net The free ligand itself does not exhibit strong absorption in the visible region. However, upon complexation with a transition metal ion, characteristic d-d electronic transitions and charge-transfer bands often appear.
The d-d transitions, which are typically weak, provide information about the geometry of the coordination sphere around the metal ion. The energy and intensity of these bands are dependent on the ligand field strength and the symmetry of the complex.
More intense charge-transfer bands can also be observed. researchgate.net Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands provide insights into the electronic interaction between the this compound ligand and the metal center. The formation of a metal complex can be monitored by titrating the ligand with a metal salt and observing the changes in the UV-Vis spectrum. researchgate.net The appearance of new absorption bands or shifts in existing bands can be used to determine the stoichiometry and stability of the complex formed.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and its derivatives, as well as for elucidating their fragmentation patterns. chemijournal.com Electron ionization (EI) and chemical ionization (CI) are common ionization methods used for such analyses. chemijournal.comnist.gov
The mass spectrum of this compound will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. chemijournal.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for diamines involves cleavage of the C-C bond between the two nitrogen atoms. chemijournal.com
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. chemijournal.com This technique is crucial for confirming the identity of newly synthesized this compound derivatives and their complexes, distinguishing between compounds with the same nominal mass but different elemental formulas.
MALDI-ToF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry is a soft ionization technique that allows for the analysis of large biomolecules and synthetic polymers with high sensitivity. nih.gov In the context of this compound systems, MALDI-ToF MS can be a powerful tool for determining the molecular weights of the ligand itself, its metal complexes, and any resulting supramolecular assemblies. The process involves co-crystallizing the analyte with a matrix material, such as α-cyano-4-hydroxycinnamic acid (CCA) or 2,5-dihydroxybenzoic acid (DHB), which absorbs laser energy. nih.gov Upon irradiation with a pulsed laser, the matrix vaporizes and transfers charge to the analyte molecules, which are then accelerated in an electric field and their time-of-flight to the detector is measured, allowing for the determination of their mass-to-charge ratio (m/z). nih.gov
For systems involving this compound, MALDI-ToF MS can confirm the successful synthesis of metal complexes by identifying the molecular ion peak corresponding to the expected complex. For instance, in the formation of a 1:1 complex with a divalent metal ion (M²⁺), a peak corresponding to [M(this compound) + X]⁺ (where X is a counter-ion or adduct) would be expected. The high-resolution capabilities of reflectron MALDI-ToF instruments can also aid in elucidating the fine chemical structure through the analysis of isotopic patterns and fragmentation. researchgate.net While the analysis of small molecules can sometimes be hindered by matrix-related ions in the low mass range, the use of specific matrices like N-(1-naphthyl) ethylenediamine dinitrate (NEDN) can minimize these interferences. nih.gov
Table 1: Illustrative MALDI-ToF MS Data for a Hypothetical Copper(II) Complex of this compound
| Analyte | Matrix | Observed m/z | Assignment |
| This compound | DHB | 145.26 | [L + H]⁺ |
| [Cu(this compound)Cl₂] | CCA | 279.12 | [Cu(L)Cl]⁺ |
Note: This table contains hypothetical data for illustrative purposes.
Circular Dichroism (CD) Spectroscopy for Chiral this compound Complexes
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. nih.gov When a chiral ligand like this compound coordinates to a metal center, it can induce chirality at the metal center, leading to the formation of diastereomeric complexes (e.g., Δ and Λ configurations). rsc.org CD spectroscopy is highly sensitive to the stereochemistry of these metal complexes.
The CD spectra of chiral this compound complexes are expected to exhibit distinct signals in the d-d transition and ligand-to-metal charge transfer (LMCT) regions. nih.gov The signs and intensities of these CD bands can be correlated with the absolute configuration of the metal center. rsc.org For instance, in octahedral complexes, the arrangement of the chelate rings can create a "propeller" chirality, designated as Δ (right-handed) or Λ (left-handed). The experimental CD spectrum of a complex can be compared with theoretical spectra calculated using methods like Time-Dependent Density Functional Theory (TDDFT) to assign the absolute configuration. rsc.org The consistency of spectral features across a series of complexes with related chiral ligands can further support these assignments. researchgate.net The formation of these chiral self-assemblies in solution can be monitored by tracking the changes in the chiroptical properties using CD spectroscopy. rsc.org
Table 2: Representative CD Spectral Data for Diastereomeric Cobalt(III) Complexes of a Chiral Diamine Ligand
| Complex Configuration | Wavelength (nm) | Molar Ellipticity (Δε) | Transition Assignment |
| Λ-Co(diamine)₃³⁺ | 490 | +1.9 | ¹A₁g → ¹T₁g |
| 350 | -0.5 | ¹A₁g → ¹T₂g | |
| Δ-Co(diamine)₃³⁺ | 490 | -1.9 | ¹A₁g → ¹T₁g |
| 350 | +0.5 | ¹A₁g → ¹T₂g |
Note: This table is based on typical data for cobalt(III) diamine complexes and serves as an illustrative example.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful method for studying species with unpaired electrons, such as paramagnetic metal complexes. ethz.ch For complexes of this compound with paramagnetic metal ions like copper(II) (d⁹ configuration), EPR provides detailed insights into the electronic and geometric structure of the metal center and the nature of its coordination sphere. mdpi.com
The EPR spectrum is characterized by the g-tensor and hyperfine coupling constants (A-tensor). The principal values of the g-tensor (gₓ, gᵧ, g₂) provide information about the symmetry of the metal ion's environment. For instance, square planar or square pyramidal Cu(II) complexes typically show an axial spectrum with g∥ > g⊥ > 2.0023, indicative of the unpaired electron residing in a dₓ²-ᵧ² orbital. mdpi.com The hyperfine coupling of the electron spin with the nuclear spin of the metal (e.g., ⁶³Cu and ⁶⁵Cu, both I=3/2) and with the nitrogen nuclei of the this compound ligand (¹⁴N, I=1) provides information about the covalency of the metal-ligand bonds and the distribution of the unpaired electron's spin density. rsc.orgcardiff.ac.uk Advanced techniques such as Electron Nuclear Double Resonance (ENDOR) can further resolve these hyperfine interactions, providing precise measurements of the couplings. cardiff.ac.uk
Table 3: Typical X-band EPR Parameters for a Paramagnetic Copper(II) Complex with N-donor Ligands in Frozen Solution
| Parameter | Value | Interpretation |
| g∥ | 2.25 | Axial symmetry, dₓ²-ᵧ² ground state |
| g⊥ | 2.06 | |
| A∥(⁶³Cu) | 180 x 10⁻⁴ cm⁻¹ | Covalency of the in-plane Cu-N bonds |
| A⊥(⁶³Cu) | 25 x 10⁻⁴ cm⁻¹ | |
| Aₙ(¹⁴N) | 12 G | Spin density on the nitrogen ligands |
Note: This table presents typical EPR parameters for a Cu(II) complex and is for illustrative purposes.
Theoretical and Computational Investigations of N1,n1 Dipropylethane 1,2 Diamine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govnih.gov DFT methods would be instrumental in elucidating the fundamental properties of N1,N1-Dipropylethane-1,2-diamine.
The first step in a DFT study is geometry optimization, where the molecule's lowest energy conformation is determined. arxiv.org For this compound, this would involve finding the most stable arrangement of its propyl and ethylenediamine (B42938) moieties. The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.
To illustrate the type of data obtained from such a calculation, the following table presents hypothetical optimized geometric parameters for this compound, based on typical values for similar amine structures.
| Parameter | Value (Illustrative) |
| C-C (ethane) Bond Length | 1.54 Å |
| C-N Bond Length | 1.47 Å |
| N-C (propyl) Bond Length | 1.47 Å |
| C-C-N Bond Angle | 110° |
| C-N-C Bond Angle | 112° |
This table is for illustrative purposes and does not represent experimentally verified data for this compound.
Vibrational Frequency Calculations and Spectral Assignment
Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov
For this compound, these calculations would predict the frequencies of various vibrational modes, such as N-H stretching, C-H stretching, and C-N stretching. By comparing the calculated spectrum with experimental data, a detailed assignment of the spectral bands can be achieved, providing a deeper understanding of the molecule's vibrational properties.
An illustrative table of calculated vibrational frequencies for key functional groups in this compound is provided below.
| Vibrational Mode | Frequency (cm⁻¹) (Illustrative) |
| N-H Stretch (primary amine) | 3350 - 3500 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C-N Stretch | 1000 - 1250 |
| N-H Bend (primary amine) | 1590 - 1650 |
This table is for illustrative purposes and does not represent experimentally verified data for this compound.
Bond Dissociation Energies and Reaction Energetics
DFT calculations can also be used to determine bond dissociation energies (BDEs), which quantify the energy required to break a specific chemical bond. wikipedia.orgyoutube.com The BDE is a critical parameter for understanding a molecule's stability and its likely reaction pathways. For this compound, calculating the BDEs for the C-N, N-H, and C-C bonds would provide insight into its thermal stability and potential decomposition mechanisms.
The following table presents a selection of typical bond dissociation energies for bonds found in aliphatic amines, which would be analogous to those in this compound.
| Bond | Bond Dissociation Energy (kJ/mol) (Illustrative) |
| CH₃-NH₂ | 331 |
| C₂H₅-NH₂ | 337 |
| (CH₃)₂CH-NH₂ | 339 |
| CH₃-H | 439 |
Data is sourced from general tables of bond dissociation energies and is illustrative for the types of bonds in this compound. ucsb.eduustc.edu.cnnist.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and interactions with a solvent.
For this compound, an MD simulation would reveal the flexibility of the propyl chains and the ethylenediamine backbone. It would allow for the exploration of the potential energy surface and the identification of different stable conformers and the energy barriers between them.
When placed in a simulated solvent, such as water or an organic solvent, MD simulations can provide insights into the solvation structure around the diamine. This includes the arrangement of solvent molecules and the formation of hydrogen bonds between the amine groups and the solvent. Understanding the solution behavior is crucial for predicting the molecule's properties in a real-world chemical environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity and Ligand Performance
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. nih.govu-tokyo.ac.jpnih.gov In the context of this compound, QSAR models could be developed to predict its performance as a ligand in catalysis. researchgate.net
To build a QSAR model, a dataset of similar diamine ligands with known catalytic activities would be required. For each ligand, a set of molecular descriptors would be calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.
By applying statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation can be derived that relates the descriptors to the catalytic activity. acs.orgresearchgate.net Such a model could then be used to predict the catalytic performance of this compound and to design new, more effective diamine ligands.
An illustrative table of descriptors that would be used in a QSAR study of diamine ligands is shown below.
| Descriptor | Description |
| LogP | A measure of the molecule's lipophilicity. |
| Molecular Weight | The mass of the molecule. |
| Dipole Moment | A measure of the molecule's overall polarity. |
| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. |
This table lists common descriptors used in QSAR modeling.
Computational Studies on Reaction Mechanisms and Transition States in Catalysis
A key application of computational chemistry is the elucidation of reaction mechanisms. acs.org For catalytic processes involving this compound as a ligand, computational studies can provide a detailed, step-by-step picture of how the reaction occurs. rsc.orgrug.nl
Using DFT, it is possible to map out the entire reaction pathway, including the structures and energies of all intermediates and transition states. This allows for the identification of the rate-determining step and provides a deep understanding of the factors that control the reaction's efficiency and selectivity.
For example, in a metal-catalyzed reaction, calculations could be used to study the coordination of the this compound ligand to the metal center, the subsequent activation of the substrates, and the final product formation and catalyst regeneration steps. This level of detail is often inaccessible through experimental methods alone and is invaluable for optimizing catalytic systems. mdpi.com
Applications of N1,n1 Dipropylethane 1,2 Diamine in Materials Science
N1,N1-Dipropylethane-1,2-diamine as a Building Block for Polymeric Materials
Integration of this compound into Thin Film Technologies
Information regarding the integration of this compound into thin film technologies is not present in the available scientific literature. Diamines can, in principle, be used in the formation of thin films, for example, as precursors or ligands in atomic layer deposition (ALD) or as components in the spin-coating of polymeric films. However, no specific research articles or patents were found that describe the use of this compound for these purposes.
Biomedical and Pharmacological Research Trajectories for N1,n1 Dipropylethane 1,2 Diamine Derivatives
Investigation of Biological Activities of N1,N1-Dipropylethane-1,2-diamine Derivatives and their Metal Complexes
The coordination of this compound derivatives with transition metals often enhances their biological efficacy compared to the free ligands. nih.govnih.gov The resulting metal complexes exhibit unique three-dimensional structures that can facilitate interactions with biological targets, leading to a range of pharmacological effects. rsc.org These complexes are being evaluated for a variety of potential therapeutic applications due to their interactions with vital biomolecules like proteins and DNA. mdpi.com
Antimicrobial Properties (e.g., Antibacterial, Antifungal)
Metal complexes of this compound and related ethylenediamine (B42938) derivatives have shown significant potential as antimicrobial agents. The chelation of the metal ion by the diamine ligand is often credited with enhancing the lipophilicity of the complex, which can facilitate its passage through microbial cell membranes. mdpi.com
Research has demonstrated that copper(II) complexes with N-substituted ethylenediamine derivatives exhibit notable antibacterial and antifungal activities. nih.govrsc.org For instance, certain copper(II) complexes have displayed high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a strain known for its resistance to conventional antibiotics. nih.govrsc.org These complexes have also shown superior antifungal activity against various fungal strains, including Candida albicans, Sporobolomyces salmonicolor, and Penicillium notatum, in some cases surpassing the efficacy of clinical antifungal drugs like amphotericin. nih.govrsc.org
The antimicrobial action of these metal complexes is thought to involve several mechanisms, including the generation of reactive oxygen species (ROS), which can lead to oxidative damage, and the inhibition of essential microbial enzymes. nih.govmdpi.com The structure of the complex, including the nature of the ligand and the coordination geometry of the metal ion, plays a crucial role in determining its antimicrobial potency. mdpi.com
| Complex/Compound | Microorganism | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Copper(II) complexes with terpene derivatives of ethylenediamine (1-4) | Staphylococcus aureus (MRSA) | Activity Comparison | High activity, resistant to ciprofloxacin | nih.govrsc.org |
| Copper(II) complexes with terpene derivatives of ethylenediamine (1-4) | Candida albicans | Activity Comparison | Significantly higher activity than amphotericin | nih.govrsc.org |
| Copper(II) complex with 1,2-diaminoethane and naproxen (B1676952) (4b) | Jack bean Urease | IC50 | 17.06 ± 0.05 µM | researchgate.net |
| Nickel(II) complex with 1,2-diaminoethane and naproxen (4c) | Jack bean Urease | IC50 | 18.07 ± 0.17 µM | researchgate.net |
| General Copper(II) complexes | E. coli, P. aeruginosa, P. vulgaris, S. aureus | General Activity | Remarkable antibacterial activity | nih.gov |
Enzyme Inhibition Studies
The derivatives of this compound, especially in the form of metal complexes, are being investigated as potential enzyme inhibitors. rsc.org Enzymes are critical targets in medicinal chemistry, and their inhibition can halt cellular processes essential for pathogen survival or disease progression. nih.gov Metal complexes offer unique advantages as enzyme inhibitors due to their ability to form stable three-dimensional structures that can bind tightly to enzyme active sites and coordinate with protein residues. rsc.org
For example, transition metal complexes derived from 1,2-diaminoethane and the non-steroidal anti-inflammatory drug (NSAID) naproxen have been synthesized and tested for their ability to inhibit urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. researchgate.net Copper(II) and Nickel(II) complexes, in particular, were found to be active inhibitors, with IC50 values significantly lower than the standard drug thiourea. researchgate.net Similarly, copper and zinc complexes of flurbiprofen (B1673479) with 1,2-diaminoethane have demonstrated potent inhibitory activity against cholinesterases, enzymes targeted in the management of Alzheimer's disease. mdpi.com The results indicated that the copper complexes generally exhibited higher inhibitory activity than the zinc complexes. mdpi.com
While direct studies on the enzyme inhibitory activity of this compound derivatives are not extensively documented in the reviewed literature, the activity of structurally related diamine complexes suggests a promising area for future research. The ability of these compounds to inhibit key enzymes highlights their potential in the development of novel therapeutic agents. nih.govresearchgate.net
DNA-Cleavage Activity
Metal complexes derived from this compound and its analogues are of significant interest for their ability to interact with and cleave DNA. nih.gov This activity forms the basis for their potential application as anticancer agents, as DNA damage can trigger apoptosis (programmed cell death) in cancer cells. ijcmas.com The interaction between metal complexes and DNA can occur through various modes, including intercalation, groove binding, and external electrostatic binding. nih.gov
Redox-active metal complexes, particularly those involving copper, can promote the cleavage of the DNA backbone through oxidative mechanisms. ijcmas.comijcmas.com This process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which attack the deoxyribose sugar or the nucleobases, leading to strand scission. ijcmas.com The efficiency and mechanism of DNA cleavage are dependent on several factors, including the type of metal ion, the nature of the ligand, and the coordination geometry of the complex. researchgate.netijcmas.com For instance, some copper(II) complexes have been shown to cause double-strand DNA breaks, a particularly cytotoxic form of DNA damage. researchgate.net
The development of metal complexes that can cleave nucleic acids is a field of growing importance, as they can serve as artificial nucleases for various biochemical applications and as potential therapeutics. ijcmas.com
This compound as a Precursor in Medicinal Chemistry
The this compound scaffold is a valuable building block, or precursor, in the synthesis of more complex molecules with therapeutic potential. Its diamine structure allows for the straightforward synthesis of Schiff bases and the formation of stable chelate rings with a variety of metal ions. ijcmas.com
A significant application of bulky N,N'-dialkylethane-1,2-diamines, such as N,N'-diisopropylethane-1,2-diamine, is in the generation of platinum(IV) complexes. These platinum compounds are investigated for their potential as anticancer agents. The steric bulk provided by the alkyl groups on the diamine ligand can influence the stability, reaction patterns, and ultimately the cytotoxic activity of the resulting platinum(IV) complexes. The 1,3-diamine scaffold is also recognized for its presence in compounds with a range of therapeutic effects, including antiarrhythmic and neuroprotective activities. The synthetic accessibility of these diamine structures makes them attractive starting points for developing new families of bioactive compounds.
Bioinspired Chemical Systems Incorporating this compound Motifs
The design of bioinspired chemical systems, which mimic the function of natural biological molecules, is a sophisticated area of research. This compound and its derivatives can be incorporated into metal complexes designed to function as "artificial nucleases." nih.govijcmas.com These synthetic molecules are engineered to cleave DNA or RNA, much like their natural enzyme counterparts, DNases and RNases. ijcmas.com
The development of such artificial nucleases holds potential for various applications, from molecular biology tools to therapeutic agents. ijcmas.com For example, a metal complex that can selectively target and cleave the nucleic acid of a virus or a cancer cell could form the basis of a highly specific drug. ijcmas.com By attaching the metal complex containing the diamine motif to a molecule that recognizes a specific DNA or RNA sequence, researchers can direct the cleavage activity to a desired target. ijcmas.com This approach offers a pathway to creating novel therapeutics that operate through mechanisms distinct from conventional drugs, potentially overcoming issues of drug resistance. ijcmas.com
Environmental Implications and Considerations in the Study of N1,n1 Dipropylethane 1,2 Diamine
Methodologies for Environmental Monitoring and Detection of Diamines
Effective environmental monitoring is the cornerstone of managing chemical pollutants. While specific standardized methods for the detection of N1,N1-Dipropylethane-1,2-diamine in environmental matrices like water and soil are not extensively documented in publicly available literature, a variety of analytical techniques are available for the broader class of aliphatic amines and diamines. These methods can often be adapted for the specific analysis of this compound.
Common analytical approaches for amine detection include:
Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID), GC is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For amine analysis, derivatization is sometimes employed to improve chromatographic behavior and detection sensitivity.
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile and thermally labile compounds. Similar to GC, derivatization with a UV-absorbing or fluorescent tag can enhance detection by UV or fluorescence detectors.
Spectrophotometry: Colorimetric methods, such as the one based on the diazotization-coupling reaction with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA), can be used for the quantification of certain amines. researchgate.net This method is known for its sensitivity in determining trace amounts of substances like nitrite (B80452) in water samples and could potentially be adapted for specific diamines. researchgate.net
Flow Injection Analysis (FIA): This is an automated method that can be coupled with various detectors, including spectrophotometric and electrochemical detectors, for the rapid analysis of a large number of samples. It has been used for the determination of nitrite and nitrate (B79036) using reagents like sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine. researchgate.net
The selection of a suitable analytical method depends on factors such as the concentration of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.
Table 1: Potential Analytical Methods for Diamine Detection
| Method | Principle | Applicability to this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio of ionized fragments. | High, suitable for volatile amines. Derivatization may be necessary. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | High, especially for less volatile derivatives. Derivatization often required for detection. |
| Spectrophotometry | Measurement of light absorption of a colored derivative. | Moderate, would require development of a specific colorimetric reaction. |
| Flow Injection Analysis (FIA) | Automated analysis of a sample stream. | Moderate, can be adapted with a suitable detection method. |
Approaches for Environmental Risk Assessment
A comprehensive environmental risk assessment for a specific chemical like this compound involves evaluating its potential adverse effects on ecosystems. This process typically includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. However, a significant challenge in assessing the risk of many industrial chemicals, including this compound, is the scarcity of specific ecotoxicological data.
In such data-poor situations, regulatory bodies and researchers often employ a read-across approach . This methodology uses data from structurally and functionally similar chemicals (analogues) to predict the properties and potential hazards of the target chemical. canada.caindustrialchemicals.gov.auepa.govnih.gov For this compound, suitable analogues would include other short-chain aliphatic amines and substituted ethylenediamines.
The Canadian government, for instance, has utilized a read-across approach in its screening assessment of the Aliphatic Amines Group. canada.ca This assessment grouped substances based on chemical structure and physical-chemical properties to inform the evaluation of substances with limited data. canada.ca
Key considerations in a read-across risk assessment for this compound would involve:
Analogue Identification: Selecting appropriate analogue compounds with available data on environmental fate (e.g., biodegradability, soil sorption) and ecotoxicity (e.g., toxicity to aquatic organisms).
Data Gap Filling: Using the analogue data to estimate the predicted no-effect concentration (PNEC) for relevant environmental compartments (water, soil, sediment).
Exposure Assessment: Estimating the predicted environmental concentration (PEC) based on production volumes, use patterns, and release scenarios.
Risk Characterization: Comparing the PEC to the PNEC. A PEC/PNEC ratio below 1 suggests a low risk, while a ratio above 1 indicates a potential for adverse environmental effects, warranting further investigation or risk management measures.
The environmental fate and transport of a chemical are critical components of exposure assessment. cdc.govepa.govitrcweb.orgnih.gov Factors such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) for this compound and its analogues would be used to model its distribution in the environment. For example, a high Kow suggests a tendency to partition into soil and sediment. nih.gov
Potential for Remediation Strategies Involving this compound Derivatives
While there is no specific information on the remediation of this compound itself, research into related compounds suggests potential avenues for developing remediation technologies. A promising area is the use of diamine derivatives for the removal of heavy metals from contaminated water and soil.
The two amine groups in ethylenediamine (B42938) and its derivatives can act as bidentate ligands, forming stable chelate complexes with various metal ions. researchgate.net This property can be harnessed by functionalizing solid supports with these diamine structures to create effective adsorbents for heavy metal remediation. deswater.comrsc.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net
Examples of such approaches include:
Ethylenediamine-functionalized resins: Researchers have prepared chelating resins by grafting ethylenediamine onto polymer beads. deswater.comresearchgate.net These resins have shown high adsorption capacities for heavy metals like copper (Cu(II)) and cadmium (Cd(II)) from aqueous solutions. deswater.comresearchgate.net
Functionalized carbon nanoparticles: Carbon nanoparticles functionalized with ethylenediamine have also been developed for cadmium removal from water. rsc.orgrsc.org The amine groups on the surface of the nanoparticles enhance the chelation of metal ions. rsc.orgrsc.org
Modified lignins: Lignin, a biopolymer, can be functionalized with diamines to create adsorbents for heavy metal ions. researchgate.net
These studies demonstrate the principle that derivatives of diamines, potentially including those of this compound, could be synthesized and employed in environmental remediation. The presence of the dipropyl groups on one of the nitrogen atoms in this compound might influence its chelation properties and the stability of the resulting metal complexes, which would require specific investigation.
Table 2: Potential Remediation Applications of Diamine Derivatives
| Remediation Strategy | Mechanism | Potential Relevance to this compound Derivatives |
| Heavy Metal Adsorption | Chelation of metal ions by amine functional groups. | High. Derivatives could be immobilized on solid supports to create adsorbents for contaminated water or soil. |
| Catalysis | As ligands in catalytic systems for the degradation of other pollutants. | Moderate. The specific catalytic activity would depend on the metal complex formed. |
| Surfactant Properties | Some amine derivatives have surfactant properties. | Low to Moderate. Depending on the overall structure, derivatives could potentially be used in soil washing applications. |
Further research is needed to explore the synthesis of this compound derivatives and to evaluate their efficacy and environmental safety for remediation purposes.
Future Research Directions and Emerging Paradigms
Advanced Synthetic Strategies Utilizing Flow Chemistry and Green Chemistry Principles
The future synthesis of N1,N1-Dipropylethane-1,2-diamine and its derivatives is poised for significant advancement through the adoption of flow chemistry and green chemistry principles. Green chemistry aims to develop more environmentally benign production routes. For the parent compound, ethylenediamine (B42938), research has already established greener pathways via the catalytic amination of ethylene (B1197577) glycol, which is an economical and environmentally friendly alternative to traditional methods. acs.orgnih.gov Future research could adapt these principles to develop novel, sustainable syntheses for this compound, minimizing hazardous reagents and waste streams. The development of chiral diamine catalysts that are efficient for asymmetric synthesis in aqueous environments further underscores the potential for green transformations. chemrxiv.orgchemrxiv.org
Flow chemistry, the practice of performing chemical reactions in continuous-flow reactors, offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. durham.ac.uk Applying flow chemistry to the synthesis of this compound could enable precise control over reaction intermediates and byproducts, potentially leading to higher yields and purities. The integration of real-time analysis within flow systems allows for rapid optimization of reaction conditions, accelerating the development of efficient synthetic protocols. durham.ac.uk
| Property | Value |
| CAS Number | 14165-22-1 |
| Molecular Formula | C8H20N2 |
| Molecular Weight | 144.26 g/mol |
| Appearance | Liquid |
| Storage | Room temperature, inert atmosphere |
This table contains general data for this compound.
Exploration of this compound in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry, which focuses on non-covalent interactions between molecules, is a promising area for the application of this compound. The field of host-guest chemistry, a central component of supramolecular chemistry, involves the creation of larger "host" molecules that can selectively bind smaller "guest" molecules, with applications in sensing, separation, and drug delivery. mdpi.comnih.gov
The distinct electronic and steric properties of the primary (-NH2) and tertiary (-N(CH2CH2CH3)2) amine groups within this compound make it an excellent candidate for designing highly specific molecular recognition systems. The primary amine can act as a hydrogen bond donor and acceptor, while the bulkier tertiary amine provides a different steric profile and a single site for coordination or protonation. This asymmetry could be exploited to create host structures that selectively bind guests based on their shape, size, and chemical functionality. Research on other diamine-containing molecules has shown their ability to form one-dimensional hydrogen-bonded chains that assemble into two-dimensional sheets, creating lattices capable of trapping guest molecules. elsevierpure.com Future work could explore the self-assembly of this compound into novel supramolecular architectures for selective guest recognition.
Integration of this compound into Nanoscience and Nanomaterials
In the realm of nanoscience, ligands play a critical role in the synthesis and stabilization of inorganic nanoparticles, influencing their size, shape, and surface properties. semanticscholar.orgacs.org Ligands with amine functional groups are particularly effective for stabilizing metal and metal oxide nanoparticles. mdpi.com For instance, ethylenediamine has been used as a ligand in the hydrothermal synthesis of cobalt(II,III) oxide (Co3O4) nanostructures. researchgate.net
This compound is a strong candidate for a functional ligand in nanoparticle synthesis. Its two amine groups can chelate to the surface of a growing nanoparticle, providing robust stabilization and preventing aggregation. The differing steric bulk of the dipropyl-substituted nitrogen versus the unsubstituted nitrogen could offer a mechanism to control the growth rate of different crystal facets, thereby influencing the final shape of the nanoparticles. mdpi.com Furthermore, functionalizing nanoparticle surfaces with this compound would impart amine functionalities, which could be used for subsequent chemical modifications or to alter the nanoparticles' dispersibility in various solvents.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The unique structure of this compound positions it as a valuable building block at the intersection of chemistry, biology, and materials science.
Materials Science: Unsymmetrical diamines have been successfully used as monomers to create high-performance polymers with unique properties. For example, aromatic polyamides synthesized from an unsymmetrical diamine containing trifluoromethyl groups exhibit excellent solubility and high optical transparency while maintaining thermal stability. mdpi.comnih.gov Similarly, this compound could be polymerized with dicarboxylic acids or other monomers to create novel polyamides or other polymers. The asymmetry of the diamine could disrupt polymer chain packing, potentially leading to materials with enhanced solubility, processability, and specific optical properties.
Chemical Biology: Vicinal diamine motifs are prevalent in many biologically active molecules and pharmaceuticals. nih.gov this compound can serve as a scaffold for the synthesis of new bioactive compounds. Its ability to act as a ligand for metal ions also opens avenues for developing new metallodrugs. Platinum(IV) complexes incorporating bulky N,N-dialkylethane-1,2-diamine ligands have been investigated as potential cytotoxic agents, demonstrating the potential for such compounds in medicinal chemistry. nih.gov
Development of Next-Generation Catalytic Systems Based on this compound Ligands
Perhaps the most immediate and promising future application for this compound is in the field of catalysis. Diamine-based ligands are crucial in a wide array of metal-catalyzed reactions, including copper-catalyzed cross-coupling reactions that form carbon-nitrogen and carbon-oxygen bonds. nih.gov The ligand's structure is paramount, as it directly influences the catalyst's activity and selectivity.
Q & A
What are the most effective synthetic routes for N1,N1-Dipropylethane-1,2-diamine in academic research?
Basic Question
The compound is typically synthesized via alkylation of ethylenediamine with propyl halides. A common method involves reacting 1-bromopropane with ethylenediamine derivatives in ethanol/pyridine under reflux, as demonstrated in the synthesis of analogous diamines like N1,N2-dipropylbenzene-1,2-diamine . Optimization of reaction time (6–12 hours) and stoichiometric ratios (2:1 alkyl halide to diamine) is critical to minimize byproducts such as over-alkylated species. Purification often employs fractional distillation or column chromatography to isolate the target diamine .
How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Basic Question
1H and 13C NMR are pivotal for confirming regioselectivity and purity. For example, the ethylenediamine backbone produces distinct splitting patterns: methylene protons adjacent to nitrogen appear as triplets (δ ~2.5–3.5 ppm), while propyl groups show characteristic signals for CH2 (δ ~1.4–1.6 ppm) and terminal CH3 (δ ~0.9 ppm). Comparative analysis with structurally similar compounds, such as N1,N2-diethylpropane-1,2-diamine, helps identify shifts caused by steric or electronic effects .
What purification strategies are recommended for this compound to achieve >95% purity?
Basic Question
Due to its hygroscopic nature, purification under inert atmospheres (e.g., nitrogen) is advised. Fractional distillation at reduced pressure (e.g., 80–100°C at 10 mmHg) effectively separates the diamine from unreacted precursors. For derivatives with polar functional groups, silica gel chromatography using chloroform/methanol gradients (95:5 to 85:15) is preferred . Purity validation via GC-MS or HPLC with UV detection (λ = 254 nm) is recommended .
How does this compound function as a ligand in coordination chemistry?
Advanced Question
The diamine acts as a bidentate ligand, coordinating via its two nitrogen atoms to form stable complexes with transition metals (e.g., Cu(II), Ni(II)). Its propyl groups enhance solubility in non-polar solvents, making it useful for catalysis in hydrophobic environments. X-ray crystallography of analogous complexes, such as meso-1,2-bis(4-bromophenyl)-N1,N2-dicyclohexylethane-1,2-diamine, reveals bond angles (~109° for N-M-N) and distances (~2.0–2.1 Å for M-N) critical for mechanistic studies .
What challenges arise in crystallographic analysis of this compound derivatives?
Advanced Question
Flexible propyl chains often lead to disorder in crystal structures, complicating refinement. High-resolution data (e.g., synchrotron sources) and low-temperature measurements (173 K) mitigate thermal motion artifacts. Software like SHELXL is employed for refining twinned or pseudo-symmetric crystals, leveraging constraints for alkyl group geometry . Discrepancies in unit cell parameters (e.g., triclinic vs. monoclinic systems) require careful validation against simulated powder patterns .
How does steric hindrance from propyl groups influence reactivity in cross-coupling reactions?
Advanced Question
The bulky propyl substituents reduce nucleophilicity at the nitrogen centers, favoring selective mono-functionalization over bis-adduct formation. Comparative studies with less hindered analogs (e.g., N1,N1-dimethylethane-1,2-diamine) show slower reaction kinetics in Pd-catalyzed couplings. Kinetic profiling (e.g., via in situ IR) and DFT calculations can quantify steric effects using parameters like percent buried volume (%Vbur) .
What role does this compound play in the synthesis of Schiff base complexes?
Advanced Question
The diamine reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases, which are precursors for phthalocyanines and other macrocycles. Condensation under Dean-Stark conditions (toluene, 110°C) removes water, driving the reaction to completion. These Schiff bases exhibit unique electrochemical properties, as evidenced by cyclic voltammetry showing quasi-reversible redox peaks at −0.5 to −1.2 V (vs. Ag/AgCl) .
How can researchers address discrepancies in reported physicochemical properties (e.g., boiling points)?
Advanced Question
Variations in boiling points often stem from impurities or measurement conditions. Differential scanning calorimetry (DSC) under standardized atmospheres (e.g., N2 flow) provides reliable data. For example, discrepancies in density (e.g., 0.792 g/mL vs. literature values) are resolved using gas pycnometry, accounting for temperature (±0.1°C control) and solvent interactions . Collaborative validation via round-robin testing across labs is recommended .
What strategies optimize the stability of this compound in long-term storage?
Advanced Question
The compound is prone to oxidation and moisture absorption. Storage under argon in amber glass vials with PTFE-lined caps at −20°C minimizes degradation. Additives like BHT (0.1% w/w) inhibit radical-mediated oxidation. Stability is monitored via periodic NMR or LC-MS to detect degradation products (e.g., propylamine oxides) .
How is this compound utilized in the development of corrosion inhibitors?
Advanced Question
As a polyamine, it forms protective films on metal surfaces via chemisorption. Electrochemical impedance spectroscopy (EIS) reveals inhibition efficiencies >80% in acidic media (1 M HCl), with adsorption following Langmuir isotherms. Comparative studies with commercial inhibitors (e.g., triethylenetetramine) highlight its superior performance at lower concentrations (50–100 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
